[(1-Methoxy-3,4-dimethylcyclohexyl)methyl](methyl)amine
Description
(1-Methoxy-3,4-dimethylcyclohexyl)methylamine is a tertiary amine featuring a cyclohexyl ring substituted with a methoxy group at position 1 and methyl groups at positions 3 and 2. A methylamine moiety is attached via a methylene bridge to the cyclohexyl ring. Its molecular formula is C₁₁H₂₃NO, with a molecular weight of 185.31 g/mol (CAS: 1878074-61-3) .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-methoxy-3,4-dimethylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H23NO/c1-9-5-6-11(13-4,8-12-3)7-10(9)2/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
ZATSZYUPMFXIBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)(CNC)OC |
Origin of Product |
United States |
Preparation Methods
Gas-Phase Catalytic Reaction of Methanol and Ammonia
The predominant industrial approach for synthesizing methylamines, including compounds structurally similar to (1-Methoxy-3,4-dimethylcyclohexyl)methylamine , involves the catalytic reaction of methanol with ammonia in the gas phase. This method is well-documented in patents and literature, notably US4485261A, which describes a two-step process optimized for high selectivity and yield.
- Catalysts Used: Solid acid catalysts such as alumina, silica, or zeolites like mordenite, clinoptilolite, or erionite.
- Reaction Conditions: Temperatures between 350°C to 450°C and pressures ranging from atmospheric to 25 kg/cm².
- Reaction Mode: Continuous fixed-bed catalytic reactors are typical, with staged reactions to control selectivity, especially for reducing trimethylamine (TMA) formation.
| Parameter | Range | Notes |
|---|---|---|
| Temperature | 350°C – 450°C | Optimal for methylamine formation |
| Pressure | Atmospheric – 25 kg/cm² | Higher pressures favor methylamine yield |
| Catalyst | Mordenite, alumina, silica | Zeolites with high selectivity for methylamines |
Reaction Pathway:
$$ \text{CH}3\text{OH} + \text{NH}3 \rightarrow \text{Methylamines} $$
with subsequent distillation and separation steps to isolate MMA, DMA, and TMA.
Two-Stage Catalytic Process for Selectivity Control
To enhance selectivity towards monomethylamine (MMA) and dimethylamine (DMA), a two-stage process is employed:
- First Stage: Partial methylation to reduce TMA formation, using catalysts like mordenite, with reaction conditions favoring MMA and DMA.
- Second Stage: Further methylation or dehydration reactions, often involving additional catalysts and controlled conditions to convert residual methylamines into desired products.
This staged approach minimizes azeotropic complications during distillation, improves yields, and reduces byproduct formation.
While not directly related to the synthesis of (1-Methoxy-3,4-dimethylcyclohexyl)methylamine , chemical transformations involving hindered carboxylic acids provide insight into alternative routes for methylamine derivatives. As reported in PubMed (reference), conversion of hindered carboxylic acids to N-methoxy-N-methyl amides can be achieved efficiently using methanesulfonyl chloride, triethylamine, and N-methoxy-N-methylamine, with yields ranging from 59% to 88%.
- This method could be adapted for methylation of cyclohexyl derivatives bearing hindered functional groups, potentially enabling the synthesis of methylamine analogs with specific substitution patterns.
Catalytic Methylation Using Zeolites and Mordenite Catalysts
Zeolite-Catalyzed Methylation
Research indicates that mordenite zeolites, especially after steam treatment, exhibit high selectivity for methylation reactions at elevated temperatures (~310-400°C). These catalysts facilitate the methylation of amines and related compounds, with process parameters tuned to favor monomethylation over higher methylation states.
Catalyst Preparation and Activation
- Steam Treatment: Enhances the acidity and pore structure of mordenite, improving catalytic activity.
- Reaction Conditions: Temperatures between 250°C and 400°C, with controlled feed ratios of ammonia and methanol.
Summary of Process Parameters and Data
| Method | Catalyst | Temperature (°C) | Pressure | Key Features | Yield/Selectivity |
|---|---|---|---|---|---|
| Gas-phase catalytic reaction | Alumina, silica, zeolites | 350–450 | Atmospheric to 25 kg/cm² | Continuous fixed-bed | High MMA/DMA yields, controlled TMA formation |
| Two-stage methylation | Zeolites (mordenite) | 310–400 | Variable | Sequential methylation | Increased selectivity for DMA and MMA |
| Chemical amide formation | Methanesulfonyl chloride, triethylamine | Room temp to reflux | N/A | Conversion of hindered acids | 59–88% yield |
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-3,4-dimethylcyclohexyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylamine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Methoxy-3,4-dimethylcyclohexyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Methoxy-3,4-dimethylcyclohexyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings and Implications
Substituent Position : The 3,4-dimethyl vs. 4,4-dimethyl substitution on cyclohexyl rings significantly alters steric and conformational properties .
Backbone Rigidity : Aromatic amines (e.g., MDMA analogs) exhibit planarity and π-π interactions, while cyclohexyl analogs offer flexibility and lipophilicity .
Analytical Challenges : Isobaric compounds (e.g., methoxy methyl methamphetamines) require advanced chromatography or derivatization for differentiation .
Functional Groups: Ketones (Methoxmetamine) or ethanolamines (MDEA) introduce distinct physicochemical and application profiles compared to tertiary amines .
Biological Activity
(1-Methoxy-3,4-dimethylcyclohexyl)methylamine is a compound with potential biological activity that has garnered interest in various scientific fields, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound's structure features a methoxy group and two methyl groups attached to a cyclohexyl ring, which influences its interaction with biological targets. Its molecular formula is CHNO, and it has a molecular weight of approximately 195.29 g/mol.
(1-Methoxy-3,4-dimethylcyclohexyl)methylamine exerts its biological effects primarily through interactions with specific receptors and enzymes. The methoxy and amine functional groups enable the compound to form hydrogen bonds and engage in ionic interactions with biological macromolecules, potentially modulating their activity.
Key Mechanisms:
- Receptor Binding : The compound may interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.
- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
Biological Activity
Research indicates that (1-Methoxy-3,4-dimethylcyclohexyl)methylamine exhibits various biological activities:
- Antidepressant Effects : Studies have shown that compounds with similar structures can exhibit antidepressant properties by modulating serotonin and norepinephrine levels.
- Anti-inflammatory Activity : The compound may possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Preliminary findings suggest neuroprotective effects, which could be beneficial in the context of neurodegenerative diseases.
Case Studies
- Antidepressant Activity : A study conducted on structurally similar compounds demonstrated significant improvements in depressive-like behaviors in animal models when administered at specific dosages. (1-Methoxy-3,4-dimethylcyclohexyl)methylamine was hypothesized to share similar mechanisms due to its structural similarities.
- Inflammation Models : In vitro studies indicated that the compound reduced the production of inflammatory markers in macrophage cell lines when exposed to lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis
A comparative analysis of (1-Methoxy-3,4-dimethylcyclohexyl)methylamine with other amine derivatives reveals distinct biological profiles:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Antidepressant | Serotonin reuptake inhibition |
| Compound B | Anti-inflammatory | Cytokine inhibition |
| (1-Methoxy-3,4-dimethylcyclohexyl)methylamine | Potentially both | Receptor modulation |
Q & A
Q. What experimental designs validate the compound’s efficacy in neurological disease models?
- Methodological Answer : In vivo rodent models (e.g., forced swim test for depression) assess behavioral endpoints. Dose-response curves (1–30 mg/kg, i.p.) establish ED. Brain penetrance is confirmed via LC-MS/MS of CSF samples. Knockout mice (e.g., 5-HT ) confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
